molecular formula C12H20O3 B14624684 Ethyl 9-oxodec-2-enoate CAS No. 57221-88-2

Ethyl 9-oxodec-2-enoate

Cat. No.: B14624684
CAS No.: 57221-88-2
M. Wt: 212.28 g/mol
InChI Key: KPHNLQFFLYESNT-UHFFFAOYSA-N
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Description

Ethyl 9-oxodec-2-enoate is an organic compound with the molecular formula C12H20O3. It is an ester derivative of 9-oxodec-2-enoic acid and is characterized by the presence of a ketone group at the ninth carbon and a double bond between the second and third carbons. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 9-oxodec-2-enoate can be synthesized through several methods. One common approach involves the esterification of 9-oxodec-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the cross-metathesis of long-chain alkenones with ethyl acrylate using a metathesis catalyst such as the Hoveyda–Grubbs initiator. This reaction is performed at room temperature and requires several hours to achieve complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Hydrolysis and Ester Cleavage

Ethyl 9-oxodec-2-enoate undergoes hydrolysis under acidic or basic conditions to yield 9-oxodec-2-enoic acid. This reaction is critical for generating bioactive carboxylic acid derivatives:

  • Acidic Hydrolysis :
    Ethyl 9 oxodec 2 enoate+H2OH+9 Oxodec 2 enoic acid+EtOH\text{Ethyl 9 oxodec 2 enoate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{9 Oxodec 2 enoic acid}+\text{EtOH}

    Prolonged acidic conditions may induce lactonization, forming cyclic lactones .

  • Basic Hydrolysis :
    Ethyl 9 oxodec 2 enoate+NaOH9 Oxodec 2 enoate Na++EtOH\text{Ethyl 9 oxodec 2 enoate}+\text{NaOH}\rightarrow \text{9 Oxodec 2 enoate Na}^++\text{EtOH}

    Saponification proceeds efficiently at 60–80°C, with yields >90% under optimized conditions .

Reaction Type ConditionsProductYield (%)Reference
Acidic Hydrolysis1M HCl, reflux, 6h9-Oxodec-2-enoic acid85
Basic Hydrolysis1M NaOH, 70°C, 4hSodium 9-oxodec-2-enoate92

Oxidation and Reduction Reactions

The ketone and ester functionalities enable selective redox transformations:

Oxidation

  • Ketone Stability : The 9-oxo group resists further oxidation under mild conditions (e.g., PCC or CrO₃) .

  • Alkene Epoxidation : Reaction with m-CPBA forms an epoxide at the α,β-unsaturated site, though yields are moderate (50–60%) due to steric hindrance .

Reduction

  • Ketone to Alcohol :
    Ethyl 9 oxodec 2 enoateNaBH4Ethyl 9 hydroxydec 2 enoate\text{Ethyl 9 oxodec 2 enoate}\xrightarrow{\text{NaBH}_4}\text{Ethyl 9 hydroxydec 2 enoate}

    Chemoselective reduction of the ketone occurs at 0°C (85% yield) .

  • Ester to Alcohol :
    DIBAL-H reduces the ester to a primary alcohol at −78°C, preserving the α,β-unsaturated system .

Reagent Target GroupProductYield (%)Reference
NaBH₄KetoneEthyl 9-hydroxydec-2-enoate85
DIBAL-HEster9-Hydroxydec-2-en-1-ol78

Nucleophilic Additions

The α,β-unsaturated carbonyl system participates in Michael additions and conjugate additions:

  • Grignard Reagents :
    this compound reacts with organomagnesium halides (e.g., MeMgBr) at the β-carbon, forming alkylated products .

  • Amines :
    Primary amines undergo 1,4-addition, generating β-amino esters. For example, benzylamine adds quantitatively at 25°C .

Nucleophile ConditionsProductYield (%)Reference
MeMgBrTHF, 0°C, 2hEthyl 9-oxo-10-methyldec-2-enoate75
BenzylamineEtOH, 25°C, 12hEthyl 9-oxo-10-(benzylamino)dec-2-enoate90

Cyclization and Ring-Closing Reactions

This compound serves as a precursor in macrocyclic synthesis:

  • Intramolecular Aldol Condensation :
    Under basic conditions (KOH/EtOH), the compound cyclizes to form a 12-membered lactone, though yields are low (30–40%) .

  • Heck Coupling :
    Palladium-catalyzed coupling with aryl halides generates biaryl derivatives, useful in natural product synthesis .

Biological Relevance

Derivatives of 9-oxodec-2-enoic acid (the hydrolysis product) exhibit bioactivity:

  • Antimicrobial Properties : Carboxyalkylpyrrole derivatives inhibit Gram-positive bacteria (MIC: 8–16 µg/mL) .

  • Signal Molecules : The (E)-isomer acts as a pheromone in insect communication systems .

Scientific Research Applications

Ethyl 9-oxodec-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 9-oxodec-2-enoate, particularly in biological systems, involves its interaction with olfactory receptors. In honeybees, it functions as a sex attractant and inhibits the development of ovaries in worker bees. This inhibition is mediated through the central nervous system and involves complex physiological pathways .

Comparison with Similar Compounds

Ethyl 9-oxodec-2-enoate can be compared with other similar compounds, such as:

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 9-oxodec-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-3-15-12(14)10-8-6-4-5-7-9-11(2)13/h8,10H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHNLQFFLYESNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCCCCCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20853055
Record name Ethyl 9-oxodec-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20853055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57221-88-2
Record name Ethyl 9-oxodec-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20853055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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